N-Phenyl-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea
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Overview
Description
N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea is a compound that belongs to the class of thiourea derivatives It features a thiourea group linked to a phenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea typically involves the reaction of phenyl isothiocyanate with an appropriate oxazole derivative. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar reactivity.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A more complex thiourea derivative with enhanced stability and reactivity.
N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]thiourea: A compound with a similar structure but lacking the phenyl group on the thiourea.
Uniqueness
N-Phenyl-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea is unique due to the presence of both the phenyl and oxazole groups, which confer specific chemical and biological properties
Properties
CAS No. |
61656-45-9 |
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Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-phenyl-3-[(3-phenyl-1,2-oxazol-5-yl)methyl]thiourea |
InChI |
InChI=1S/C17H15N3OS/c22-17(19-14-9-5-2-6-10-14)18-12-15-11-16(20-21-15)13-7-3-1-4-8-13/h1-11H,12H2,(H2,18,19,22) |
InChI Key |
YWOHRHVKYOFIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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